Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Description

Properties

IUPAC Name |

disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFFJTYSXRBCO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2Na2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70916765 |

Source

|

| Record name | Disodium 2,2'-(ethane-1,2-diyl)bis(5-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70916765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93981-27-2 |

Source

|

| Record name | Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2,2'-(ethane-1,2-diyl)bis(5-aminobenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70916765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,2'-ethylenebis[5-aminobenzenesulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Introduction

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is a complex organic molecule with potential applications in various fields, including as a precursor for azo dyes and optical brighteners. Its structure, featuring two aminosulfonated phenyl rings linked by an ethylene bridge, imparts unique properties that are of interest to researchers in materials science and drug development. This guide provides a comprehensive overview of a putative synthesis pathway and detailed characterization methods for this compound, grounded in established chemical principles and analogous reactions.

A Putative Synthesis Pathway

Step 1: Sulfonation of 4-Nitrotoluene

The synthesis commences with the sulfonation of 4-nitrotoluene. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring, primarily at the position ortho to the activating methyl group.

Protocol:

-

To a stirred solution of 4-nitrotoluene, slowly add fuming sulfuric acid (oleum) while maintaining the temperature below 40°C.

-

After the addition is complete, the reaction mixture is heated to approximately 100-110°C and maintained for several hours to ensure complete sulfonation.[1]

-

The reaction is then cooled and carefully quenched by pouring it onto ice.

-

The precipitated 4-nitrotoluene-2-sulfonic acid is collected by filtration and washed with cold water.

Step 2: Oxidative Coupling to Form the Dinitro Stilbene Disulfonic Acid

The next crucial step involves the oxidative coupling of 4-nitrotoluene-2-sulfonic acid to form the stilbene bridge. This is typically achieved using an oxidizing agent like sodium hypochlorite.[2]

Protocol:

-

The 4-nitrotoluene-2-sulfonic acid is dissolved in an aqueous sodium hydroxide solution.

-

Sodium hypochlorite solution is then added dropwise to the stirred solution, leading to the formation of the disodium salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid.[2]

-

The product precipitates from the reaction mixture and can be isolated by filtration.

Step 3: Reduction of the Stilbene to the Ethylene Bridge

To obtain the desired ethylene bridge, the double bond in the stilbene moiety needs to be reduced. This can be accomplished through catalytic hydrogenation.

Protocol:

-

The disodium 4,4'-dinitrostilbene-2,2'-disulfonate is suspended in a suitable solvent, such as water or an alcohol-water mixture.

-

A hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added to the suspension.[3]

-

The mixture is then subjected to hydrogen gas under pressure in a hydrogenation apparatus until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the resulting solution contains the disodium salt of 4,4'-dinitro-2,2'-bibenzyl-disulfonic acid.

Step 4: Reduction of the Nitro Groups to Amino Groups

The final step in the synthesis is the reduction of the two nitro groups to the corresponding amino groups. This is a common transformation in organic synthesis and can be achieved using various reducing agents. A catalytic hydrogenation approach is often preferred for its clean reaction profile.[4][5]

Protocol:

-

The aqueous solution of disodium 4,4'-dinitro-2,2'-bibenzyl-disulfonate is acidified.

-

A fresh portion of a suitable catalyst, such as a nickel catalyst, is added.[4]

-

The mixture is hydrogenated under pressure at a controlled temperature and pH (typically between 5 and 10) until the theoretical amount of hydrogen is consumed.[4]

-

After filtration to remove the catalyst, the pH of the solution is adjusted to neutral with sodium hydroxide.

-

The target compound, Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), can then be isolated by cooling the solution to induce crystallization, followed by filtration and drying.

Purification

Due to their high water solubility, purifying aryl sulfonic acids and their salts can be challenging.[1] Common impurities may include inorganic salts and unreacted starting materials. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, is a primary method for purification.[6]

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[6]

-

Dry the crystals in a vacuum oven.[6]

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate). A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Expected characteristic peaks would include those for N-H stretching of the amino groups, S=O stretching of the sulfonate groups, and C-H stretching of the aromatic and ethylene bridge.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the ethylene bridge protons. The ¹³C NMR would confirm the number and types of carbon atoms in the molecule.

-

UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule and can be used to determine the concentration of the compound in solution.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound.[1] A reverse-phase HPLC method with a UV detector can be developed to separate the target compound from any impurities.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide unequivocal identification of the target compound by its mass-to-charge ratio. This technique is particularly useful for the determination of aromatic amines.[7]

Data Presentation

Table 1: Summary of Proposed Synthesis Parameters

| Step | Reaction | Key Reagents | Temperature (°C) |

| 1 | Sulfonation | 4-Nitrotoluene, Fuming Sulfuric Acid | < 40 then 100-110 |

| 2 | Oxidative Coupling | 4-Nitrotoluene-2-sulfonic acid, NaOH, NaOCl | Ambient |

| 3 | Stilbene Reduction | Dinitro stilbene disulfonate, H₂, Pd/C | Ambient |

| 4 | Nitro Reduction | Dinitro ethylenebis(benzenesulfonate), H₂, Ni Catalyst | Controlled |

Table 2: Expected Characterization Data

| Technique | Expected Observations |

| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1200-1150 & ~1050-1000 (S=O stretch), ~3100-3000 (Aromatic C-H stretch), ~2960-2850 (Aliphatic C-H stretch) |

| ¹H NMR (ppm) | Signals in the aromatic region (δ 7-8), Singlet for the ethylene bridge protons (δ ~3) |

| ¹³C NMR (ppm) | Signals for aromatic carbons, Signal for the ethylene bridge carbon |

| LC-MS (m/z) | Peak corresponding to the molecular ion of the target compound |

Experimental Workflows

Caption: Proposed synthesis and purification workflow.

Caption: Comprehensive characterization workflow.

Conclusion

This technical guide outlines a scientifically grounded, albeit putative, pathway for the synthesis of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate). By leveraging established methodologies for analogous compounds, researchers can approach this synthesis with a robust framework. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product, which is critical for its application in research and development.

References

-

Wikipedia. (2023, October 1). Disodium 4,4′-dinitrostilbene-2,2′-disulfonate. Retrieved from [Link]

-

Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 388(7), 1653–1662. Retrieved from [Link]

- Yoshida, R., & Ishii, Y. (1976). Process for preparation of 4,4'-diaminostilbene-2,2'-disulfonic acid or salts thereof. (U.S. Patent No. 3,936,497). U.S. Patent and Trademark Office.

-

ResearchGate. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Retrieved from [Link]

- Henk, H., et al. (2000). Process for preparing substituted 4,4'-diaminostilbene-2,2'-disulphonic acid salts. (U.S. Patent No. 6,121,444). U.S. Patent and Trademark Office.

- Schick, J., et al. (1975). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid. (U.S. Patent No. 3,901,827). U.S. Patent and Trademark Office.

-

Racz, C., et al. (2019). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of AOAC International, 102(5), 1530-1537. Retrieved from [Link]

-

Sciforum. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. Retrieved from [Link]

-

Max Planck Institute for Polymer Research. (2020). Polymer Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. Retrieved from [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

Wikipedia. (2023, October 1). Sodium benzenesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing sodium alkyl benzenesulfonate powder.

-

Urakaev, F. Kh., et al. (2017). Mechanochemical Synthesis of Sodium Thiosulphate Pentahydrate. Chemistry for Sustainable Development, 25(4), 410-414. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. US3936497A - Process for preparation of 4,4'-diaminostilbene-2,2'-disulfonic acid or salts thereof - Google Patents [patents.google.com]

- 5. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Characterizing the Fluorescence Lifetime of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Abstract

This technical guide provides a comprehensive framework for the characterization of the fluorescence lifetime of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), a stilbene derivative with potential applications in fluorescence-based assays and imaging. Recognizing the absence of established lifetime data for this specific fluorophore, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of fluorescence lifetime, present detailed experimental protocols for its measurement using Time-Correlated Single Photon Counting (TCSPC) and Phase-Fluorometry, and offer insights into data analysis and interpretation. By equipping the reader with both the theoretical knowledge and practical methodologies, this guide aims to empower the scientific community to unlock the full potential of this and other novel fluorescent compounds.

Introduction: The Scientific Imperative for Characterizing Novel Fluorophores

In the landscape of modern biological research and drug discovery, fluorescent probes are indispensable tools. Their ability to report on the molecular environment, track biological processes, and quantify analytes with high sensitivity has revolutionized our understanding of complex biological systems. Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), a member of the stilbene family of compounds, represents a class of molecules known for their fluorescent properties.[1][2][3] Stilbene derivatives are utilized in a variety of applications, including as fluorescent brighteners and probes for biological targets.[2][4]

The fluorescence lifetime, an intrinsic characteristic of a fluorophore, is the average time a molecule remains in its excited state following excitation.[5][6] Unlike fluorescence intensity, the lifetime is largely independent of the probe concentration and excitation intensity, making it a robust parameter for quantitative measurements.[5] Characterizing the fluorescence lifetime of a novel compound like Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is a critical step in assessing its suitability for advanced applications such as Fluorescence Lifetime Imaging Microscopy (FLIM) and sensitive biosensing.[5][7]

This guide will provide the necessary theoretical background and practical, step-by-step protocols to accurately measure and interpret the fluorescence lifetime of this promising, yet uncharacterized, stilbene derivative.

Theoretical Foundations of Fluorescence Lifetime

The journey of a fluorescent molecule from excitation to emission is elegantly described by the Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The fluorescence lifetime (τ) is the average duration the molecule spends in the S₁ state before returning to the ground state, a process that can occur through radiative decay (fluorescence) or non-radiative pathways.

The decay of the excited state population is a first-order kinetic process, and the fluorescence intensity, I(t), at time t after a brief excitation pulse can be described by the following equation:

I(t) = I₀e^(-t/τ)

where I₀ is the intensity at time t=0.

Several factors can influence the fluorescence lifetime of a fluorophore, including:

-

Molecular Structure: The inherent chemical structure of the molecule dictates its electronic properties and, consequently, its intrinsic fluorescence lifetime.

-

Solvent Environment: The polarity, viscosity, and refractive index of the surrounding solvent can alter the rates of radiative and non-radiative decay, thereby affecting the fluorescence lifetime.[8]

-

Quenching: The presence of other molecules, known as quenchers, can provide additional non-radiative decay pathways, leading to a decrease in the fluorescence lifetime.[9][10] This can occur through various mechanisms, including collisional quenching and Förster Resonance Energy Transfer (FRET).

A thorough understanding of these principles is crucial for designing robust experiments and accurately interpreting the resulting data.

Methodologies for Fluorescence Lifetime Determination

Two primary techniques dominate the field of fluorescence lifetime measurements: Time-Correlated Single Photon Counting (TCSPC) and Phase-Fluorometry. The choice between these methods often depends on the specific requirements of the experiment, including the expected lifetime, sample characteristics, and available instrumentation.

Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive and precise digital technique for measuring fluorescence decay profiles.[11][12][13] It is based on the detection of individual photons and the measurement of their arrival times relative to a pulsed excitation source.[14][15] By repeating this process many times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve.[12][15]

-

Sample Preparation:

-

Prepare a stock solution of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) in a suitable solvent (e.g., ultrapure water or a buffer relevant to the intended application).

-

Perform serial dilutions to obtain a range of concentrations. It is crucial to work with dilute solutions (typically with an absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects and concentration quenching.[9]

-

-

Instrumentation Setup:

-

Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser) with a high repetition rate.[11]

-

Select an excitation wavelength that corresponds to the absorption maximum of the compound. For stilbene derivatives, this is often in the UV or near-UV range.

-

Employ a sensitive single-photon detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).[14]

-

-

Data Acquisition:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) at the excitation wavelength. The IRF characterizes the temporal profile of the excitation pulse and the response of the detection system.

-

Acquire the fluorescence decay data for the Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) solution. Collect photons until a sufficient number of counts are in the peak channel of the decay curve (typically >10,000) to ensure good statistical accuracy.

-

-

Data Analysis:

-

Perform deconvolution of the measured fluorescence decay with the IRF using specialized software.

-

Fit the decay data to one or more exponential decay models. For a simple, single-species fluorophore in a homogeneous environment, a single exponential decay is expected. However, the presence of multiple conformers, excited-state reactions, or interactions with the environment may necessitate a multi-exponential decay model.

-

Phase-Fluorometry

Phase-Fluorometry is a frequency-domain technique that measures the phase shift (Φ) and demodulation (M) of the fluorescence emission relative to a sinusoidally modulated excitation source.[16][17] The fluorescence lifetime can be calculated from either the phase shift or the demodulation factor at a given modulation frequency (ω).[16]

The relationships are given by:

-

τ_Φ = (1/ω) * tan(Φ)

-

τ_M = (1/ω) * √((1/M²) - 1)

-

Sample Preparation:

-

Prepare the sample solutions as described for the TCSPC protocol.

-

-

Instrumentation Setup:

-

Use a phase-fluorometer equipped with a high-frequency modulated light source (e.g., a laser diode or an LED).

-

The system should allow for scanning a range of modulation frequencies.

-

-

Data Acquisition:

-

Measure the phase and modulation of a reference compound with a known, well-characterized fluorescence lifetime. This is used for calibration.

-

Measure the phase and modulation of the Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) solutions over a range of modulation frequencies.

-

-

Data Analysis:

-

Plot the phase shift and demodulation as a function of the modulation frequency.

-

Fit the data to the expected theoretical relationships for a single or multi-exponential decay. The fluorescence lifetime(s) are determined from the best fit.

-

Comparative Analysis of TCSPC and Phase-Fluorometry

| Feature | Time-Correlated Single Photon Counting (TCSPC) | Phase-Fluorometry |

| Domain | Time Domain | Frequency Domain |

| Principle | Measures photon arrival times after a short light pulse.[11][12] | Measures phase shift and demodulation of emission from a modulated source.[16][17] |

| Sensitivity | Extremely high, capable of detecting single photons.[13][14] | Generally lower than TCSPC. |

| Complexity of Analysis | Requires deconvolution with the IRF. | Analysis can be more direct, especially for single exponential decays. |

| Instrumentation | Can be more complex and expensive. | Often simpler and more cost-effective. |

| Lifetime Range | Well-suited for a wide range of lifetimes from picoseconds to microseconds. | Best for lifetimes in the nanosecond range. |

| Suitability for Complex Decays | Excellent for resolving multi-exponential decays. | Can also resolve multiple components, but may be less intuitive. |

Hypothetical Data Analysis and Interpretation

As no published fluorescence lifetime data for Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) currently exists, we present a hypothetical TCSPC dataset to illustrate the analysis process. Stilbene derivatives in solution can sometimes exhibit complex decay kinetics due to factors like cis-trans isomerization or solvent relaxation. Therefore, we will consider a bi-exponential decay model.

Hypothetical Data:

| Time (ns) | Photon Counts |

| 0.0 | 10000 |

| 0.5 | 6065 |

| 1.0 | 3679 |

| 1.5 | 2231 |

| 2.0 | 1353 |

| 2.5 | 821 |

| 3.0 | 498 |

| 3.5 | 302 |

| 4.0 | 183 |

Analysis:

The decay data would be fitted to a bi-exponential model:

I(t) = A₁e^(-t/τ₁) + A₂e^(-t/τ₂)

where A₁ and A₂ are the pre-exponential factors and τ₁ and τ₂ are the fluorescence lifetimes of the two components.

Hypothetical Results:

| Parameter | Value |

| τ₁ | 0.8 ns |

| τ₂ | 2.5 ns |

| A₁ | 0.6 |

| A₂ | 0.4 |

| Chi-squared (χ²) | 1.1 |

Interpretation:

A good fit (indicated by a χ² value close to 1.0) to a bi-exponential model would suggest that the fluorescence decay of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) in this hypothetical scenario is not mono-exponential. This could be due to the presence of two distinct emitting species or two different conformations of the molecule in the excited state. Further experiments, such as time-resolved emission spectroscopy (TRES) or measurements in different solvents, would be necessary to elucidate the exact nature of this complex decay.

Applications in Drug Development and Research

Once the fluorescence lifetime of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is accurately determined, a wide range of applications can be envisioned:

-

Fluorescence Lifetime Imaging (FLIM): FLIM provides contrast based on the fluorescence lifetime at each pixel of an image. If the lifetime of this compound is sensitive to its local environment (e.g., pH, ion concentration, or binding to a protein), it could be developed into a powerful FLIM probe for cellular imaging.[18][19]

-

High-Throughput Screening (HTS): Fluorescence lifetime-based assays are increasingly used in HTS for drug discovery due to their robustness and reduced susceptibility to artifacts that affect intensity-based readouts.

-

Biosensing: The compound could be functionalized to specifically bind to a target analyte. A change in its fluorescence lifetime upon binding could be used for quantitative detection.

Conclusion

The characterization of the fundamental photophysical properties of novel fluorophores is a cornerstone of advancing fluorescence-based technologies in the life sciences. This guide has provided a comprehensive roadmap for the determination of the fluorescence lifetime of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate). By following the detailed protocols for TCSPC and Phase-Fluorometry, and by applying rigorous data analysis principles, researchers can obtain reliable and accurate lifetime data. This, in turn, will enable the rational design of new assays and imaging strategies, ultimately contributing to progress in both fundamental research and drug development.

References

-

Becker & Hickl GmbH. (n.d.). The bh TCSPC Technique - Principles and Applications. Retrieved from [Link]

-

Edinburgh Instruments. (2025). What is Time Correlated Single Photon Counting? Retrieved from [Link]

-

Ide, G., Engelborghs, Y., & Persoons, A. (1983). Fluorescence lifetime resolution with phase fluorometry. Review of Scientific Instruments, 54(7), 841–844. Retrieved from [Link]

-

PicoQuant. (n.d.). Time-correlated single photon counting (TCSPC). Retrieved from [Link]

-

Lakowicz, J. R., & Maliwal, B. P. (1983). Phase fluorometric method for determination of standard lifetimes. Analytical Chemistry, 55(14), 2498–2500. Retrieved from [Link]

-

Wahl, M. (n.d.). Time-Correlated Single Photon Counting. PicoQuant GmbH. Retrieved from [Link]

-

Boston Electronics. (n.d.). What is Time Correlated Single Photon Counting? Retrieved from [Link]

-

Fischer, E., & Schneider, R. (1968). Fluoreszenzlöschung von Stilben. CHIMIA, 22(11), 443-444. Retrieved from [Link]

-

Various Authors. (2021). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Request PDF. Retrieved from [Link]

-

Lee, Y.-G., & Choi, J.-H. (2021). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules, 26(20), 6199. Retrieved from [Link]

-

Zhang, Y., et al. (2017). Enhanced Fluorescence Properties of Stilbene-Containing Alternating Copolymers. Macromolecular Chemistry and Physics, 218(19), 1700257. Retrieved from [Link]

-

Fischer, G., & Fischer, E. (1984). Emissions of sterically hindered stilbene derivatives and related compounds. Part IV. Large conformational differences between ground and excited states of sterically hindered stilbenes: implications regarding stokes shifts and viscosity or temperature dependence of fluorescence yields. Journal of the Chemical Society, Perkin Transactions 2, (2), 181-186. Retrieved from [Link]

-

Kung, M.-P., et al. (2007). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. Bioorganic & Medicinal Chemistry Letters, 17(1), 167-170. Retrieved from [Link]

-

Bennet, M. A. (2011). MULTI-PARAMETER QUANTITATIVE MAPPING OF MICROFLUIDIC DEVICES. Thesis. Retrieved from [Link]

-

Lakowicz, J. R., et al. (1992). Optical Measurements of pH Using Fluorescence Lifetimes and Phase-Modulation Fluorometry. Analytical Biochemistry, 202(2), 316-330. Retrieved from [Link]

-

Gryczynski, I., et al. (1995). Effect of Fluorescence Quenching by Stimulated Emission on the Spectral Properties of a Solvent-Sensitive Fluorophore. Biophysical Journal, 68(4), 1537-1549. Retrieved from [Link]

-

Lee, Y.-G., & Choi, J.-H. (2021). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. ResearchGate. Retrieved from [Link]

-

Gardinier, W. E., et al. (2005). Phase fluorometric method for determination of standard lifetimes. Analytical Chemistry, 77(15), 4885-4891. Retrieved from [Link]

-

Karon, K., et al. (2023). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirsheld Surface Analysis. International Journal of Molecular Sciences, 24(8), 7208. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Fluorescence decay curves of MGA-Stilbene in the presence of 20 µM.... Retrieved from [Link]

-

PubChem. (n.d.). Sodium 2-(bis(2-hydroxyethyl)amino)ethane-1-sulfonate. Retrieved from [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641-2684. Retrieved from [Link]

-

Vinken, M., et al. (2000). Fluorescence Lifetime Microscopy of the Sodium Indicator Sodium-Binding Benzofuran Isophthalate in HeLa Cells. Analytical Biochemistry, 280(2), 227-241. Retrieved from [Link]

-

Hammer, M., et al. (2020). Fluorescence Lifetimes and Spectra of RPE and Sub-RPE Deposits in Histology of Control and AMD Eyes. Investigative Ophthalmology & Visual Science, 61(11), 9. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and properties of sodium 2-(N-lauryl) amino ethyl sulfonate. Retrieved from [Link]

-

NIH. (n.d.). Imaging and detection of long-lived fluorescence probes in presence of highly emissive and scattering background. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium metabisulfite. Retrieved from [Link]

-

PubChem. (n.d.). Sodium ethyl. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Arylideneaminouracils: II. Synthesis of sodium and ammonium salts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima [mdpi.com]

- 3. Enhanced Fluorescence Properties of Stilbene-Containing Alternating Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Emissions of sterically hindered stilbene derivatives and related compounds. Part IV. Large conformational differences between ground and excited states of sterically hindered stilbenes: implications regarding stokes shifts and viscosity or temperature dependence of fluorescence yields - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Fluoreszenzlöschung von Stilben | CHIMIA [chimia.ch]

- 10. Effect of Fluorescence Quenching by Stimulated Emission on the Spectral Properties of a Solvent-Sensitive Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 12. photon-force.com [photon-force.com]

- 13. becker-hickl.com [becker-hickl.com]

- 14. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 15. boselec.com [boselec.com]

- 16. Possibility of lifetime measurement in a flowing medium with phase fluorometry [opg.optica.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Optical Measurements of pH Using Fluorescence Lifetimes and Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence lifetime microscopy of the sodium indicator sodium-binding benzofuran isophthalate in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Purity Analysis of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Introduction

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), a notable stilbene derivative, holds significant interest within the realms of chemical synthesis and pharmaceutical development. Its unique molecular architecture, characterized by a central ethylene bridge connecting two substituted aminobenzenesulphonate moieties, imparts specific chemical and physical properties that are of value in various applications. This guide provides a comprehensive exploration of its chemical structure and delineates a robust framework for its purity analysis. The methodologies presented herein are grounded in established analytical principles and are designed to ensure the highest standards of scientific integrity and reliability for researchers, scientists, and professionals in drug development.

I. Deciphering the Chemical Structure

The unambiguous identification and characterization of a chemical entity are foundational to its development and application. Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is systematically named disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate.[1] Its chemical formula is C₁₄H₁₂N₂Na₂O₆S₂, with a molecular weight of approximately 414.4 g/mol .[1]

The core of the molecule is a stilbene scaffold, specifically a 1,2-diphenylethylene structure, which can exist as either the cis or trans isomer. The commercially available and more stable form is typically the trans (E) isomer, as depicted in the structural representation below.

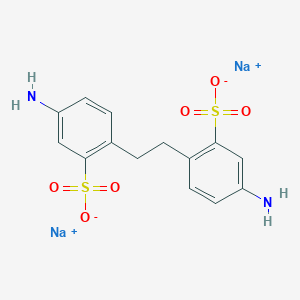

Chemical Structure of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Caption: 2D structure of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate).

II. A Multi-faceted Approach to Purity Analysis

Ensuring the purity of a chemical substance is paramount, particularly in the context of pharmaceutical development where impurities can impact efficacy and safety. A comprehensive purity analysis of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) necessitates a combination of chromatographic and spectroscopic techniques.

A. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. For a polar and ionic molecule like Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), a reversed-phase HPLC method is highly suitable.

Rationale for Method Development:

The presence of two sulfonate groups makes the molecule highly water-soluble, while the aromatic rings and the ethylene bridge provide sufficient hydrophobicity for retention on a reversed-phase column. The amino groups offer sites for potential interactions and influence the overall polarity. An acidic mobile phase is chosen to suppress the ionization of the sulfonate groups and ensure good peak shape.

Proposed HPLC Method:

| Parameter | Recommended Condition | Justification |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier for good peak shape and to control ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 5% to 95% B over 20 minutes | To elute a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection | UV at 254 nm and 330 nm | Aromatic nature of the compound ensures strong UV absorbance. |

| Injection Volume | 10 µL | Standard injection volume. |

Experimental Protocol:

-

Standard Preparation: Accurately weigh and dissolve Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

-

Analysis: Inject the sample solution and integrate all peaks.

-

Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity determination.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal confirmation of a molecule's chemical structure.[2] For Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), ¹H NMR and ¹³C NMR are crucial.

Expected ¹H NMR Spectrum:

Due to the symmetry of the trans isomer, the proton NMR spectrum is expected to be relatively simple. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The protons of the ethylene bridge will likely appear as a singlet around 7.0-7.5 ppm, characteristic of stilbenic protons. The protons of the amino groups will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Interpretation: Assign the signals in the spectrum to the corresponding protons in the molecule.

C. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a direct measurement of the molecular weight of a compound, serving as a critical verification of its identity. Electrospray ionization (ESI) is the preferred method for polar and ionic molecules like Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate).

Expected Mass Spectrum:

In negative ion mode ESI-MS, the spectrum is expected to show a prominent ion corresponding to the dianion [M-2Na]²⁻ at an m/z value of approximately 185. This is due to the loss of the two sodium counter-ions. In positive ion mode, adducts with sodium, such as [M+Na]⁺, may be observed.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 100-1000).

-

Interpretation: Identify the molecular ion and any significant fragment ions.

Workflow for Structural Elucidation

Caption: Integrated workflow for structural confirmation and purity analysis.

D. Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This data is used to confirm the empirical formula of the synthesized compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula.

III. Method Validation: Ensuring Trustworthiness and Reliability

For use in a regulated environment, the analytical methods described above must be validated in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[3][4][5][6]

Key Validation Parameters:

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[5] |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

IV. Conclusion

The comprehensive analysis of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) requires a synergistic application of chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for the determination of its purity and the confirmation of its chemical structure. By adhering to these protocols and the principles of analytical method validation, researchers and drug development professionals can ensure the quality and consistency of this important chemical entity, thereby supporting the integrity and success of their scientific endeavors.

V. References

-

Validation of Impurity Methods, Part II. (2014). LCGC North America.

-

Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.

-

Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.

-

Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.

-

Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. (2025). ResearchGate.

-

Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.

-

Separation of 4,4'-Diamino-2,2'-stilbenedisulfonic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

-

Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection. (2007). PubMed.

-

4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt. (n.d.). PubChem.

-

(E)-Stilbene. (n.d.). NIST WebBook.

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

Sources

- 1. 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt | C14H12N2Na2O6S2 | CID 2837473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Separation of 4,4’-Diamino-2,2’-stilbenedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. (E)-Stilbene [webbook.nist.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Fluorescence Mechanism of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the fluorescence mechanism of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), a stilbene derivative with significant applications as a fluorescent whitening agent. The document delves into the molecular structure, synthesis, and the intricate photophysical processes that govern its fluorescent properties. A detailed analysis of the electronic transitions, the influence of substituent groups, and the pivotal role of photoisomerization is presented. Furthermore, this guide outlines established experimental protocols for the characterization of its fluorescence, including spectroscopic and lifetime measurements, and discusses the impact of environmental factors. Through a blend of theoretical principles and practical insights, this guide serves as an essential resource for researchers and professionals engaged in the study and application of fluorescent molecules.

Introduction: The Significance of Stilbene-Based Fluorophores

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) belongs to the stilbene class of organic compounds, which are renowned for their diverse applications stemming from their unique photophysical properties. These molecules, characterized by a central carbon-carbon double bond connecting two phenyl rings, are integral components in fluorescent whitening agents, dyes, and scintillators.[1][2] Their utility is rooted in their ability to absorb ultraviolet (UV) light and re-emit it as visible blue light, a phenomenon that imparts a perception of whiteness and brightness to treated materials.[3][4] In the realm of biomedical research and drug development, the fluorescent properties of stilbene derivatives are harnessed for creating molecular probes and sensors.[5][6]

This guide focuses on the disodium salt of 2,2'-ethylenebis(5-aminobenzenesulphonate), a derivative featuring amino and sulphonate functional groups that significantly modulate its electronic structure and, consequently, its fluorescence characteristics. Understanding the intricate mechanism of its fluorescence is paramount for optimizing its existing applications and for the rational design of novel fluorophores with tailored properties.

Molecular Structure and Synthesis

The chemical structure of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is foundational to its fluorescent behavior. The molecule consists of a trans-stilbene core, with amino (-NH₂) and sulphonate (-SO₃⁻Na⁺) groups attached to each phenyl ring.

Molecular Formula: C₁₄H₁₂N₂Na₂O₆S₂

-

Oxidative Coupling: The synthesis often commences with the oxidative coupling of a substituted toluene derivative. For instance, the oxidation of 4-nitrotoluene-2-sulfonic acid can yield the corresponding dinitrostilbene disulfonic acid.[1] This step forms the core ethylene bridge of the stilbene structure.

-

Reduction: The nitro groups of the resulting dinitrostilbene intermediate are then reduced to amino groups. This reduction is a critical step to introduce the electron-donating amino substituents that are crucial for the desired fluorescent properties.[1][7]

Various established organic synthesis reactions can be employed for the creation of the stilbene backbone, including the Wittig reaction and the Perkin reaction, offering alternative pathways to the core structure.[8][9][10][11]

The Theoretical Framework of Fluorescence

The fluorescence of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is a quantum mechanical phenomenon governed by the principles of electronic transitions between molecular orbitals. The process can be systematically understood by examining the absorption of light, the behavior of the excited state, and the subsequent emission of a photon.

Absorption of Ultraviolet Radiation: The S₀ → S₁ Transition

The fluorescence process is initiated by the absorption of a photon of UV light. This energy absorption promotes a valence electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the molecule. In spectroscopic terms, this corresponds to a transition from the ground electronic state (S₀) to the first excited singlet state (S₁). For stilbene and its derivatives, this is predominantly a π → π* transition, involving the delocalized π-electron system of the aromatic rings and the ethylene bridge.[3]

The presence of the amino (-NH₂) and sulphonate (-SO₃H) groups significantly influences the energy levels of the HOMO and LUMO. The electron-donating amino groups raise the energy of the HOMO, while the electron-withdrawing sulphonate groups can lower the energy of the LUMO, although their primary effect is often to enhance water solubility.[12] This modulation of the orbital energies dictates the specific wavelength of UV light that is absorbed.

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

The Excited State and the Phenomenon of Photoisomerization

Upon excitation to the S₁ state, the stilbene molecule undergoes several competing relaxation processes. One of the most critical of these is photoisomerization, the rotation around the central carbon-carbon double bond. For Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), the trans-isomer is planar and rigid, which favors fluorescence. In the excited state, rotation around the ethylene bridge can lead to the formation of the cis-isomer. This cis-isomer is non-planar and provides efficient non-radiative decay pathways, meaning it returns to the ground state without emitting light.[3]

The competition between fluorescence and photoisomerization is a key determinant of the fluorescence quantum yield. Factors that hinder the rotation around the double bond, such as increased viscosity of the solvent or structural rigidity, tend to enhance fluorescence.

Caption: Simplified state diagram showing the competing pathways of fluorescence and photoisomerization for a stilbene derivative.

Fluorescence Emission: The S₁ → S₀ Transition

For the molecules that remain in the trans-conformation in the excited state, the eventual relaxation back to the ground state (S₀) can occur through the emission of a photon. This emitted light is the observed fluorescence. Due to vibrational relaxation and other energy loss processes in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes shift. For Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), this results in the absorption of UV light and the emission of blue light.

Experimental Characterization of Fluorescence

A thorough understanding of the fluorescence mechanism requires detailed experimental characterization. The following protocols are standard in the field for assessing the photophysical properties of fluorescent compounds.

Spectroscopic Analysis

4.1.1. Absorption and Emission Spectra

The measurement of absorption and emission spectra is the first step in characterizing a fluorophore.

-

Protocol for UV-Visible Absorption Spectroscopy:

-

Prepare a dilute solution of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) in a suitable solvent (e.g., deionized water or ethanol). The concentration should be adjusted to yield an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum using a UV-Visible spectrophotometer, typically over a range of 200-500 nm.

-

The wavelength of maximum absorption (λ_max,abs) corresponds to the S₀ → S₁ transition. For stilbene derivatives, this is typically in the 340-380 nm range.[3]

-

-

Protocol for Fluorescence Emission Spectroscopy:

-

Use the same or a similarly prepared dilute solution in a quartz cuvette.

-

Use a spectrofluorometer. Set the excitation wavelength to the λ_max,abs determined from the absorption spectrum.

-

Scan the emission wavelengths, typically from the excitation wavelength to around 600 nm.

-

The resulting spectrum will show the fluorescence emission profile, with the peak intensity at the wavelength of maximum emission (λ_max,em). For stilbene-based whitening agents, this is usually in the 400-450 nm range.[3]

-

4.1.2. Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

-

Protocol for Relative Quantum Yield Measurement:

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensities (the area under the emission curves) for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (n_sample² / n_std²)

where I is the integrated fluorescence intensity and n is the refractive index of the solvent. For a closely related compound, 4,4'-diamino-2,2'-stilbenedisulfonic acid, a very low quantum yield of 0.001 has been reported, highlighting the significant role of non-radiative decay pathways.[13]

-

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by its environment.

-

Protocol for Time-Correlated Single Photon Counting (TCSPC):

-

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

-

A pulsed light source (e.g., a laser diode or LED) excites the sample.

-

A sensitive detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

-

By collecting the arrival times of many photons, a histogram of decay times is constructed.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function. The lifetime of trans-stilbene is in the picosecond range, though this can be influenced by substituents and the environment.[14]

-

Influence of Molecular Structure and Environment

The fluorescence of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is not static but is dynamically influenced by its molecular structure and its surrounding environment.

Role of Substituent Groups

-

Amino Groups (-NH₂): As strong electron-donating groups, the amino substituents increase the electron density of the π-system, which generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. They also play a crucial role in enhancing the fluorescence intensity.

-

Sulphonate Groups (-SO₃⁻): The primary role of the sulphonate groups is to impart water solubility to the molecule, which is essential for many of its applications, particularly in the textile and detergent industries.[12] While they are electron-withdrawing, their effect on the photophysical properties is generally less pronounced than that of the amino groups.

Environmental Effects

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, potentially leading to shifts in the absorption and emission spectra (solvatochromism).

-

pH: The amino groups can be protonated in acidic conditions. This protonation alters the electronic properties of the molecule and can lead to a quenching (decrease) of fluorescence.

-

Temperature and Viscosity: As temperature increases, the rate of non-radiative decay processes, including photoisomerization, generally increases, leading to a decrease in fluorescence intensity. Conversely, an increase in solvent viscosity can hinder the rotational motion required for photoisomerization, resulting in an enhancement of fluorescence.

Conclusion: A Multifaceted Fluorophore

The fluorescence of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is a complex interplay of its inherent molecular structure and its interaction with the surrounding environment. The trans-stilbene core provides the fundamental framework for the π → π* electronic transition that underpins its fluorescence. The amino and sulphonate substituents fine-tune the energetic landscape of this transition and confer practical properties such as water solubility. The dynamic competition between fluorescence and non-radiative decay pathways, most notably photoisomerization to the non-fluorescent cis-isomer, is a critical determinant of its overall fluorescence efficiency.

A comprehensive understanding of this mechanism, supported by rigorous experimental characterization, is essential for the effective application of this compound and for the future design of advanced fluorescent materials with tailored photophysical properties for a wide range of scientific and industrial applications.

References

-

Wittig reaction for stilbene synthesis. (URL: [Link])

-

Synthetic approaches toward stilbenes and their related structures. (URL: [Link])

-

Stilbenes Preparation and Analysis. (URL: [Link])

-

trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils. (URL: [Link])

-

Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. (URL: [Link])

-

Magnetic UiO-66 functionalized with 4,4′-diamino-2,2′-stilbenedisulfonic as a highly recoverable acid catalyst for the synthesis of 4H-chromenes in green solvent. (URL: [Link])

-

Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. (URL: [Link])

-

Synthesis of sterically hindered stilbenes of biological importance. (URL: [Link])

-

Synthesis, physical properties and cytotoxicity of stilbene-triazine derivatives containing amino acid groups as fluorescent whitening agents. (URL: [Link])

-

Synthesis and in vivo imagistic skin evaluation of a new disazo dye derived from 4,4'-diaminostilbene-2,2'-disulfonic acid. (URL: [Link])

-

Fluorescence lifetime of Stilbene measured at different excitation... (URL: [Link])

- Process for the preparation of a derivative of 4,4'-diamino-stilbene-disulfonic acid. (URL: )

-

Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. (URL: [Link])

-

An analysis of trans-stilbene fluorescence quantum yields and lifetimes. (URL: [Link])

-

Photophysical and photochemical properties of some triazine–stilbene fluorescent brighteners. (URL: [Link])

-

Synthesis of novel stilbene-alkoxysilane fluorescent brighteners, and their performance on cotton fiber as fluorescent brightening and ultraviolet absorbing agents. (URL: [Link])

-

Multifunctional water-soluble polymeric fluorescent whitening agents based on 4,4′-bis (1,3,5-triazinyl)- diamino stilbene-2,2′-disulfonic acid structure. (URL: [Link])

-

Tuning Stilbene Photochemistry by Fluorination: State Reordering Leads to Sudden Polarization near the Franck–Condon Region. (URL: [Link])

-

Perkin reaction. (URL: [Link])

-

Fluorescence lifetime of trans-stilbene and its variation with temperature. (URL: [Link])

-

trans-Stilbene. (URL: [Link])

-

DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8. (URL: [Link])

-

Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. (URL: [Link])

-

The structures of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based... (URL: [Link])

-

Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. (URL: [Link])

Sources

- 1. prepchem.com [prepchem.com]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,4'-Diamino-2,2'-stilbenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

A Technical Guide to the Solubility of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of specific quantitative solubility data in public literature, this guide focuses on the foundational principles of solubility, outlines a robust experimental protocol for its determination, and discusses the expected solubility behavior based on the compound's structural features and data from closely related analogues.

Introduction to Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), with the CAS Number 4285-28-3, is an organic sodium salt characterized by a complex aromatic structure containing two aminobenzenesulphonate moieties linked by an ethylene bridge.[1] Its chemical structure suggests a high degree of polarity due to the presence of amino and sulphonate functional groups, which are expected to significantly influence its solubility profile. The molecular formula of the compound is C14H14N2Na2O6S2, and it has a molecular weight of 416.38 g/mol .[1]

While this compound is of interest in various research and development applications, publicly accessible, quantitative solubility data across a range of solvents is scarce. Therefore, this guide provides the necessary theoretical and practical framework for researchers to determine its solubility in their specific applications.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[2] The solubility of an organic salt like Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is influenced by several factors:

-

Polarity of the Solute and Solvent: The presence of highly polar sulphonate (SO3-) and amino (NH2) groups, along with the sodium counter-ions, makes Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) a polar molecule. Consequently, it is expected to exhibit higher solubility in polar solvents like water and lower solubility in nonpolar organic solvents.

-

Hydrogen Bonding: The amino groups and the oxygen atoms in the sulphonate groups can participate in hydrogen bonding with protic solvents like water and alcohols, further enhancing solubility.

-

Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released from the solvation of the ions. A high lattice energy can lead to lower solubility.

-

Temperature: The solubility of most solids increases with temperature, as the additional energy helps to overcome the lattice energy of the solid.

-

pH of the Solution: The amino groups in the molecule are basic and can be protonated at acidic pH, while the sulphonate groups are the conjugate base of a strong acid and will remain ionized over a wide pH range. Changes in pH that affect the ionization state of the molecule can influence its solubility.

A closely related compound, Disodium 4,4'-diamino-2,2'-stilbenedisulfonate, is noted to be water-soluble.[3] Specifically, its solubility in water is reported to be greater than or equal to 100 mg/mL at 66°F (approximately 19°C).[4] This high water solubility is a strong indicator that Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is also likely to be highly soluble in aqueous solutions.

Experimental Determination of Solubility

Due to the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) in various solvents. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its simplicity and reliability.[5]

Saturated Shake-Flask Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate).

Materials:

-

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) (pure solid)

-

Selected solvents (e.g., deionized water, methanol, ethanol, acetone, dimethyl sulfoxide)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity.

-

Addition of Excess Solute: Add an excess amount of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) to a known volume of the solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the sealed containers in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by allowing the solid to sediment, followed by centrifugation to pellet any remaining suspended particles.[5]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. To remove any fine particles, it is advisable to filter the supernatant through a syringe filter.

-

Dilution: Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100mL.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Sources

- 1. clinivex.com [clinivex.com]

- 2. rheolution.com [rheolution.com]

- 3. 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID, DISODIUM SALT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 4,4'-diamino-2,2'-stilbenedisulfonic acid, disodium salt | C14H12N2Na2O6S2 | CID 2837473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal and Chemical Stability of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Stability in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the stability of a drug substance is a cornerstone of its viability. It dictates not only the shelf-life and storage conditions but also profoundly influences the safety and efficacy of the final drug product. An unstable compound can lead to a loss of potency, the formation of toxic degradation products, and unpredictable therapeutic outcomes. This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the thermal and chemical stability of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), a compound of interest in drug development. As Senior Application Scientists, our goal is to offer not just protocols, but a deeper understanding of the scientific rationale behind these critical evaluations.

Physicochemical Properties and Initial Considerations

Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) is an aromatic sulfonate salt.[1][2] Aromatic sulfonic acids are known to be highly water-soluble and possess a degree of thermal stability.[3][4] The sodium salt form is often utilized to enhance solubility and stability.[5][6] Initial characterization of the solid form, including its crystalline or amorphous nature, is crucial as this can significantly impact stability.

Key Initial Assessments:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Solubility: Determination of solubility in various pharmaceutically relevant solvents. Aromatic sulfonates are generally soluble in water and ethanol, but less so in nonpolar solvents.[5]

-

Hygroscopicity: Assessment of the material's tendency to absorb moisture from the atmosphere. Many organic salts, including sulfonates, can be hygroscopic, which can influence their stability and handling.[7][8][9]

Thermal Stability Assessment

Understanding the thermal behavior of a drug substance is paramount for determining appropriate manufacturing, storage, and handling conditions. The primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the temperature at which the compound begins to decompose.

Experimental Protocol: Thermogravimetric Analysis

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate) into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (e.g., 300-400°C) at a controlled rate (e.g., 10°C/min).

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Interpretation: A sharp, single-step weight loss typically indicates a clean decomposition. Multiple steps may suggest a more complex degradation pathway. For context, sodium metabisulfite, another sodium salt, decomposes at 150°C.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol: Differential Scanning Calorimetry

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere with nitrogen flow.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses expected thermal events.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks may indicate melting, while exothermic peaks can signify decomposition. Thermal analysis of a related compound, sodium N-chlorobenzenesulfonamide, showed an endothermic transition between 80°C and 125°C and an exothermic transition at 188°C.[11]

Causality in Experimental Choices: The use of an inert atmosphere in both TGA and DSC is critical to isolate thermal instability from oxidative degradation, providing a clearer picture of the molecule's intrinsic thermal properties. The heating rate can influence the observed transition temperatures; a rate of 10°C/min is a common starting point that balances resolution and experimental time.

Diagram: Thermal Stability Analysis Workflow

Sources

- 1. clinivex.com [clinivex.com]

- 2. 2,2-Ethylenebis-(5-aminobenzenesulfonate) Disodium Salt, CAS [[4285-28-3]] Preis auf Anfrage | BIOZOL [biozol.de]

- 3. researchgate.net [researchgate.net]

- 4. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Water Uptake and Hygroscopic Growth of Organosulfate Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 11. Research Portal [researchdiscovery.drexel.edu]

A Comprehensive Technical Guide to Elucidating the Photophysical Properties of Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate)

Introduction: The Scientific Imperative

Stilbene derivatives are a cornerstone in photochemistry and materials science, with applications spanning from fluorescent probes and optical brighteners to potential therapeutics.[1][2][3][4] The compound Sodium 2,2'-ethylenebis(5-aminobenzenesulphonate), a substituted stilbene, presents a compelling subject for photophysical investigation due to its structural features: a conjugated π-system characteristic of stilbenes, and the presence of auxochromic amino groups and solubilizing sulfonate moieties. These functional groups are anticipated to significantly influence its absorption and emission properties. This guide provides a robust framework for the comprehensive characterization of its photophysical behavior, grounded in established methodologies and theoretical principles. Our approach emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring a self-validating and reproducible experimental design.

Chapter 1: Foundational Spectroscopic Analysis

The initial step in characterizing any new compound is to understand its fundamental interaction with light. This involves determining its absorption and emission spectra, which provide insights into the electronic transitions of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy